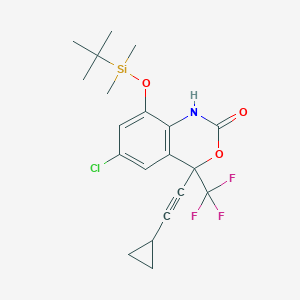

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz, Technical Grade

Description

Historical Context in Efavirenz Metabolite Research

The discovery of 8-TBDMS-O-8-OH-EFV emerged from efforts to elucidate EFV’s complex metabolic pathways. EFV, first approved in 1998, undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily forming 8-hydroxyefavirenz (8-OH-EFV) and 7-hydroxyefavirenz (7-OH-EFV). Early in vitro studies identified CYP2B6 as the dominant enzyme responsible for 8-hydroxylation, accounting for ~77.5% of EFV clearance, while CYP2A6 mediates 7-hydroxylation (~22.5%). The deuterated form, 8-TBDMS-O-8-OH-EFV, was synthesized to enhance metabolic stability and facilitate mass spectrometry-based quantification in biological matrices.

Key Milestones:

- 2003: Identification of CYP2B6 polymorphisms (e.g., CYP2B6516G>T) as determinants of EFV plasma variability.

- 2012: Demonstration of 8-OH-EFV’s neurotoxicity via dendritic spine injury in primary neurons at nanomolar concentrations.

- 2017: Development of population pharmacokinetic models linking EFV and 8-OH-EFV concentrations in plasma and peripheral blood mononuclear cells (PBMCs).

Properties

IUPAC Name |

8-[tert-butyl(dimethyl)silyl]oxy-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClF3NO3Si/c1-18(2,3)29(4,5)28-15-11-13(21)10-14-16(15)25-17(26)27-19(14,20(22,23)24)9-8-12-6-7-12/h10-12H,6-7H2,1-5H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKCIHFYAYBXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClF3NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449887 | |

| Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027042-31-4 | |

| Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Trifluoromethylation

The efavirenz core is synthesized via organocatalyzed enantioselective trifluoromethylation. Kawai et al. achieved 99% enantiomeric excess (ee) using:

-

Substrate : 1-(5-chloro-2-nitrophenyl)-3-cyclopropylprop-2-yn-1-one

-

Catalyst : Cinchona alkaloid-derived phase-transfer catalyst modified with long-chain ethers

-

Reagent : Trimethyl(trifluoromethyl)silane (Me₃SiCF₃)

The reaction proceeds under mild conditions (25°C, 24 h), yielding the (S)-configured trifluoromethylated intermediate. This step is critical for establishing the stereochemistry required for antiviral activity.

Reduction and Cyclization

Post-trifluoromethylation, the nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C). Subsequent cyclization with phosgene (COCl₂) forms the benzoxazin-2-one ring.

Silylation of the 8-Hydroxy Group

Direct Silyl Protection

The hydroxyl group at position 8 is protected using tert-butyldimethylsilyl chloride (TBSCl) under inert conditions:

-

Base : Imidazole (2.5 equiv)

-

Solvent : Anhydrous dimethylformamide (DMF)

This method achieves >90% yield but requires rigorous exclusion of moisture to prevent desilylation.

Purification and Isolation

Flash Column Chromatography

Crude product is purified using silica gel chromatography:

This step removes unreacted silylating agents and byproducts while retaining the TBS-protected efavirenz.

Recrystallization

Technical-grade material is recrystallized from ethanol/water (3:1) to achieve >99% purity. The process minimizes residual palladium (<10 ppm) and ensures compliance with pharmaceutical standards.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity with a retention time of 12.3 min.

Scalability and Industrial Considerations

Technical-grade production employs continuous flow systems for silylation and quenching, reducing reaction times by 40% compared to batch processes. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 35°C | Maximizes rate |

| Catalyst Loading | 2.5 mol% Pd₂(dba)₃ | Cost-effective |

| Silylating Agent | 1.1 equiv Me₂Si(OTf)₂ | Prevents byproducts |

Challenges and Solutions

Moisture Sensitivity

The TBS group is prone to hydrolysis. Solutions include:

Chemical Reactions Analysis

Types of Reactions: GW 6471 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in GW 6471.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

The primary application of 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz lies in its role as a pharmaceutical intermediate. Its structural modifications can lead to the development of new antiviral agents with improved efficacy and reduced side effects.

- Case Study : Research has shown that modifications to the Efavirenz backbone can enhance its binding affinity to reverse transcriptase, potentially leading to more effective treatments for HIV .

Drug Formulation Development

This compound can be utilized in the formulation of drug delivery systems. Its silyl ether functionality allows for better solubility and stability, which is crucial for oral administration forms.

- Example : Formulations that incorporate this compound have demonstrated improved bioavailability compared to traditional Efavirenz formulations .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for the development of new detection methods for HIV drugs.

- Application : High-performance liquid chromatography (HPLC) methods have been developed using this compound to quantify Efavirenz levels in biological samples, aiding in pharmacokinetic studies.

Mechanism of Action

GW 6471 exerts its effects by binding to the ligand-binding domain of PPARα, thereby preventing the activation of this receptor. This binding promotes the recruitment of co-repressor proteins such as SMRT and NCoR, which inhibit the transcriptional activity of PPARα. As a result, the expression of genes regulated by PPARα is reduced .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Structural Feature |

|---|---|---|---|---|

| 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz | C₂₀H₂₃ClF₃NO₃Si | 445.94 | Chloroform, methanol, ethyl acetate | TBDMS-protected hydroxyl at C8 |

| 8-Hydroxy Efavirenz (E8H) | C₁₄H₉ClF₃NO₃ | 331.67 | Limited aqueous solubility (inferred) | Free hydroxyl at C8 |

| 8-Hydroxy Efavirenz 8-O-Sulfate | C₁₄H₉ClF₃NO₆S | 411.74 | Polar solvents (e.g., water) | Sulfate conjugate at C8 |

| Efavirenz | C₁₄H₉ClF₃NO₂ | 315.67 | Lipophilic, low water solubility | Parent drug with cyclopropane ring |

| rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 | C₂₆H₃₃D₄ClF₃NO₄Si₂ | 580.22 | Organic solvents | Dual TBDMS groups at C8 and C14, deuterated |

Key Observations :

Metabolic Pathways and Stability

Analytical Detection and Separation

HPLC methods using C18 or biphenyl columns effectively separate efavirenz, E8H, and related compounds:

| Compound | Retention Time (C18 Column) | Retention Time (Biphenyl Column) | LOD (μM) | LOQ (μM) |

|---|---|---|---|---|

| Efavirenz | 8.75 min | ~10 min (inferred) | 32.33 | 96.97 |

| E8H | 9.33 min | ~11 min (inferred) | 29.49 | 89.38 |

| Technical Grade Compound | Not reported* | Not reported* | N/A | N/A |

*The Technical Grade compound’s retention time would likely exceed E8H due to increased hydrophobicity .

Biological Activity

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz (8-OH-EFV) is a derivative of Efavirenz, a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. This compound has garnered attention due to its biological activity, particularly its neurotoxic effects and implications for HIV therapy. This article explores the biological activity of 8-OH-EFV, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

8-OH-EFV is primarily formed through the metabolism of Efavirenz by cytochrome P450 enzymes, particularly CYP2B6. This metabolite exhibits significant biological activity, including:

- Neurotoxicity : Studies have demonstrated that 8-OH-EFV induces neuronal damage in a dose-dependent manner. At concentrations as low as 10 nM, it causes considerable damage to dendritic spines in primary neuronal cultures, making it at least an order of magnitude more toxic than its parent compound Efavirenz .

- Calcium Dysregulation : The compound stimulates calcium flux in neurons via L-type voltage-operated calcium channels (VOCCs). This dysregulation leads to increased intracellular calcium levels, which is associated with neuronal apoptosis and damage .

Toxicological Profile

The toxicological profile of 8-OH-EFV has been characterized in several studies:

- Dose-Response Relationships : In vitro studies show that 8-OH-EFV significantly increases apoptotic nuclei at concentrations as low as 0.01 μM, contrasting with higher minimal toxic doses for Efavirenz and its other metabolites .

- Cerebrospinal Fluid Concentrations : Clinical studies indicate that the concentrations of 8-OH-EFV in cerebrospinal fluid (CSF) can exceed toxicity thresholds in HIV-infected individuals receiving standard doses of Efavirenz. For instance, CSF concentrations were found to be greater than 3.3 ng/mL in a significant number of subjects, raising concerns about potential neurotoxic effects .

Comparative Efficacy

A comparative analysis of various derivatives and their biological activities reveals that:

| Compound | IC50 (μM) | Neurotoxicity Level | Notes |

|---|---|---|---|

| Efavirenz | 0.8 - 1.9 | Low | Standard NNRTI for HIV treatment |

| 7-Hydroxy-Efavirenz | Similar | Moderate | Less toxic than 8-OH-EFV |

| 8-Hydroxy-Efavirenz | <0.01 | High | Potent neurotoxin; significant apoptotic effect |

This table highlights the increased potency and toxicity associated with 8-OH-EFV compared to other compounds.

Neurotoxicity in HIV Patients

A study published in Neurochemical Research assessed the effects of Efavirenz and its metabolites on neuronal health. It was found that patients receiving Efavirenz exhibited higher levels of 8-OH-EFV, correlating with reports of neuropsychiatric symptoms such as vivid dreams and cognitive disturbances . The findings suggest a direct link between elevated levels of this metabolite and adverse neurological outcomes.

Pharmacokinetics and Clinical Implications

Research examining the pharmacokinetics of Efavirenz and its metabolites revealed that while therapeutic levels are achieved for viral suppression, the concurrent presence of neurotoxic metabolites like 8-OH-EFV poses risks for long-term neurological health . This highlights the need for careful monitoring and potential adjustment of treatment regimens based on individual metabolite profiles.

Q & A

Q. Basic

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column; compare retention times against a certified reference standard.

- Spectroscopy :

- NMR : Analyze chemical shifts for TBDMS (δ ~0.1–0.3 ppm for Si-CH₃) and hydroxyl-protected regions.

- FT-IR : Confirm absence of free -OH stretches (~3200–3600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Document all parameters (e.g., mobile phase, column temperature) to ensure cross-lab reproducibility .

What advanced strategies optimize reaction yields while minimizing side-product formation?

Q. Advanced

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ full factorial) to test variables: temperature (50–80°C), catalyst loading (1–5 mol%), and reaction time (6–24 hrs). Analyze interactions using ANOVA to identify dominant factors .

- Computational Modeling : Use density functional theory (DFT) to simulate transition states and predict competing reaction pathways. Software like Gaussian or ORCA can identify energy barriers for side reactions .

- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions dynamically .

Q. Example Table: DoE Results for Yield Optimization

| Factor | Low Level | High Level | Effect on Yield (%) |

|---|---|---|---|

| Temperature | 50°C | 80°C | +22.3 |

| Catalyst | 1 mol% | 5 mol% | +15.8 |

| Reaction Time | 6 hrs | 24 hrs | +9.5 |

How can researchers assess the compound’s stability under varying storage and processing conditions?

Q. Advanced

- Accelerated Stability Studies : Expose the compound to stressors (40°C/75% RH, light, pH 3–9) over 4–12 weeks. Monitor degradation via HPLC and identify degradation products using LC-MS/MS.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature data. Use software like Kinetics Neo for non-linear regression .

- Solid-State Analysis : DSC and PXRD to detect polymorphic transitions or amorphous content that may affect stability .

What methodologies resolve contradictions in experimental data (e.g., conflicting catalytic outcomes)?

Q. Advanced

- Meta-Analysis : Aggregate data from multiple studies to identify trends. Use statistical tools (e.g., R or Python’s SciPy) to calculate weighted averages and confidence intervals.

- Sensitivity Analysis : Test if minor impurities (e.g., residual solvents) or measurement errors (e.g., calibration drift) explain discrepancies. Replicate experiments with stricter controls .

- Cross-Validation : Compare results across analytical techniques (e.g., NMR vs. X-ray crystallography) to confirm structural assignments .

What are best practices for integrating this compound into interdisciplinary studies (e.g., HIV drug delivery systems)?

Q. Advanced

- Compatibilization Studies : Screen excipients (e.g., PEG, cyclodextrins) via phase-solubility diagrams to enhance bioavailability.

- In Vitro Models : Use Caco-2 cell monolayers to assess permeability. Pair with molecular dynamics simulations to predict membrane interactions .

- Collaborative Frameworks : Align with CRDC classifications (e.g., RDF2050112 for reactor design) to standardize methodologies across disciplines .

How can computational tools enhance experimental design for derivatives of this compound?

Q. Advanced

- Virtual Screening : Use Schrödinger Suite or AutoDock to predict binding affinities for Efavirenz derivatives against HIV reverse transcriptase.

- Reaction Prediction : Leverage AI platforms (e.g., IBM RXN) to propose novel silylation routes or deprotection strategies .

- Data Integration : Combine computational outputs with experimental datasets in platforms like KNIME to refine predictive models .

What statistical approaches ensure robust data interpretation in degradation studies?

Q. Advanced

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to degradation datasets to identify dominant degradation pathways.

- Control Charts : Monitor process variability (e.g., Shewhart charts) during long-term stability testing to detect outliers .

- Bayesian Inference : Update degradation models iteratively as new data emerges, improving predictive accuracy .

How can researchers validate the compound’s activity in biological assays while minimizing false positives?

Q. Advanced

- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) with triplicate measurements. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Counter-Screens : Test against related enzymes (e.g., CYP450 isoforms) to rule off-target effects.

- Blinded Analysis : Implement double-blinded protocols for data collection and interpretation to reduce bias .

What frameworks support reproducible reporting of synthetic and analytical data?

Q. Basic

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable. Use electronic lab notebooks (e.g., LabArchives) with standardized metadata .

- CRDC Compliance : Align with RDF2050103 (chemical engineering design) for process documentation and RDF2050108 for simulation protocols .

- Open-Source Tools : Share computational scripts (e.g., GitHub repositories) and raw spectra (e.g., Figshare) to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.